Imidazo[2,1-b]thiazole, 3-[1,1'-biphenyl]-4-yl-5,6-dihydro-
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Overview
Description
Imidazo[2,1-b]thiazole, 3-[1,1’-biphenyl]-4-yl-5,6-dihydro- is a heterocyclic compound that features a fused ring system combining an imidazole and a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b]thiazole derivatives typically involves multi-component reactions. One common method is the Groebke–Blackburn–Bienaymé reaction, which is a one-pot synthesis involving the use of isocyanides . Another approach involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds under mild heating conditions .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency. The use of ionic liquids as solvents has been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Imidazo[2,1-b]thiazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form carbonylated derivatives.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated derivatives.
Substitution: Substitution reactions, particularly at the nitrogen and sulfur atoms, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen under catalytic conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenated reagents and nucleophiles are typically employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazo[2,1-b]thiazole derivatives, which exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of imidazo[2,1-b]thiazole derivatives involves interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Imidazo[2,1-b]thiazole derivatives are unique due to their fused ring structure, which imparts distinct biological activities. Similar compounds include:
Imidazo[1,2-a]pyridines: Known for their anti-inflammatory and antibacterial properties.
Thiazolo[4,5-b]pyridines: These compounds also exhibit anticancer activity but differ in their structural framework.
Benzimidazoles: Widely studied for their antiviral and antifungal activities.
Properties
IUPAC Name |
3-(4-phenylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2S/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-20-17-18-10-11-19(16)17/h1-9,12H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVTZCJMWMYVRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CSC2=N1)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366125 |
Source
|
Record name | Imidazo[2,1-b]thiazole, 3-[1,1'-biphenyl]-4-yl-5,6-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23224-13-7 |
Source
|
Record name | Imidazo[2,1-b]thiazole, 3-[1,1'-biphenyl]-4-yl-5,6-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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